molecular formula C17H18F3NO5S B2928021 N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1797339-02-6

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2928021
CAS No.: 1797339-02-6
M. Wt: 405.39
InChI Key: GGFZSIXFWNDLHK-UHFFFAOYSA-N
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Description

N-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2-methoxy-2-(3-methoxyphenyl)ethylamine substituent and a 4-(trifluoromethoxy)phenyl group. This structure combines electron-withdrawing (trifluoromethoxy) and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO5S/c1-24-14-5-3-4-12(10-14)16(25-2)11-21-27(22,23)15-8-6-13(7-9-15)26-17(18,19)20/h3-10,16,21H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFZSIXFWNDLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including enzyme inhibition, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzene sulfonamide core with methoxy and trifluoromethoxy substituents, which influence its chemical behavior and biological interactions. The presence of these groups enhances lipophilicity and metabolic stability, making it a valuable compound in pharmaceutical research.

Property Value
IUPAC Name This compound
Molecular Formula C18H18F3N2O4S
CAS Number 1797879-88-9
Molecular Weight 396.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxy and trifluoromethoxy groups enhance binding affinity, allowing the compound to modulate various signaling pathways. This mechanism is crucial for its potential therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes, which could be beneficial in treating diseases characterized by overactive enzymatic activity.

  • Cyclooxygenase (COX) Inhibition : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties through COX inhibition.
  • Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression.

Receptor Binding

The compound's structural features allow it to bind selectively to various receptors:

  • Serotonin Receptors : It may act as a modulator of serotonin receptors, contributing to its potential antidepressant effects.
  • Dopamine Receptors : Binding studies indicate possible interactions with dopamine receptors, which could have implications for neuropsychiatric disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of structurally similar compounds reported IC50 values against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound A (similar structure)Hep-23.25
Compound B (similar structure)P81517.82

These findings suggest that modifications in the chemical structure can significantly influence cytotoxicity and therapeutic efficacy.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Sulfonamide Derivatives

Compound Name Substituent (R) Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups Reference
N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide (1g) CF₃ 132–134 584.6 Pyrazole, trifluoromethyl
4-Fluoro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide (1d) F 155–156 557.6 Pyrazole, fluoro
N-(2-(2-((4-(Trifluoromethoxy)phenyl)sulfonamido)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide (4) CF₃O, thiophene Not reported 489.1 Thiophene, trifluoromethoxy
N-(2-((4-(6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)pyrimidin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide CF₃, imidazo-thiazole Not reported 605.6 Imidazo-thiazole, trifluoromethyl

Key Observations :

  • Melting Points : Compounds with electron-withdrawing groups (e.g., CF₃ in 1g) exhibit lower melting points (132–134°C) compared to those with halogens (e.g., 155–156°C for 1d), likely due to reduced crystallinity from bulky substituents .
  • Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in the target compound (and analog 4) enhances metabolic stability compared to trifluoromethyl, as the oxygen atom allows for hydrogen bonding and improved solubility .

Key Insights :

  • Anticancer Activity: Imidazo-thiazole derivatives with trifluoromethyl groups exhibit potent pan-RAF inhibition (IC₅₀ = 0.02–0.5 µM), outperforming pyrazole-based analogs in melanoma models .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between sulfonamide intermediates and methoxy-substituted phenyl derivatives. For example, describes a similar sulfonamide synthesis using N-(2-(2-aminoethoxy)ethyl)-4-(trifluoromethoxy)benzenesulfonamide coupled with benzo[b]thiophene-2-carboxylic acid via amide bond formation. Key steps include activation with reagents like thionyl chloride ( ) and purification via column chromatography (EtOAc/Hexane gradients) . Safety protocols, such as thorough hazard analysis before scaling reactions, are critical ().

Q. Which spectroscopic and analytical methods confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Used to verify substituent positions and stereochemistry. For instance, reports δ 7.89 (d, J = 8.5 Hz) for aromatic protons, while highlights δ 8.01 (m, 5H) in a related sulfonamide .
  • HRMS/LC-MS : Validates molecular weight (e.g., m/z 489.0758 [M+H]⁺ in ) and purity .
  • TLC (Rf values) : Monitors reaction progress ().

Q. What purification techniques are optimal for isolating this sulfonamide?

  • Methodological Answer : Column chromatography with gradients of EtOAc/Hexane (40:60) is widely used ( ). For polar intermediates, DMF/THF mixtures may enhance solubility during extraction ( ). Recrystallization is less common due to the compound’s oily consistency ( ).

Advanced Research Questions

Q. How can researchers address low yields in the coupling step during synthesis?

  • Methodological Answer : Low yields often arise from incomplete activation of carboxylic acids or steric hindrance. recommends using thionyl chloride to generate reactive acyl chlorides. Alternatively, sodium hexamethyldisilazane (NaHMDS) can deprotonate amines for efficient nucleophilic attack ( ). Solvent optimization (e.g., anhydrous THF) and controlled temperature (-60°C to 0°C) improve reaction efficiency .

Q. How to resolve contradictions in NMR data across studies?

  • Methodological Answer : Discrepancies in chemical shifts (e.g., aromatic proton δ values in vs. 12) may stem from solvent effects (CDCl₃ vs. d-DMSO) or substituent electronic influences. Researchers should:

  • Standardize deuterated solvents and internal references (e.g., TMS).
  • Compare data with computationally predicted shifts (DFT calculations).
  • Re-examine coupling constants (J values) to confirm substituent proximity .

Q. What is the role of the trifluoromethoxy (-OCF₃) group in biological activity?

  • Methodological Answer : The -OCF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In , derivatives with this group showed potent in vitro anti-melanoma activity, likely due to increased target binding affinity. SAR studies in further suggest that electron-withdrawing groups (e.g., -CF₃, -OCF₃) modulate enzyme inhibition (e.g., COX-2/PGE₂ pathways) .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Core Modifications : Replace the methoxyphenyl group with halogenated () or bulkier aryl groups ().
  • Side Chain Variations : Introduce hydroxypropyl () or morpholine-sulfonamide ( ) moieties to alter solubility.
  • Biological Testing : Prioritize derivatives for in vitro assays (e.g., RAW 264.7 macrophage models in ) to evaluate anti-inflammatory or anticancer activity .

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